2-(Pyridin-4-yl)azepane dihydrochloride
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Overview
Description
2-(Pyridin-4-yl)azepane dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and pyridine, a six-membered nitrogen-containing aromatic ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)azepane dihydrochloride typically involves the reaction of pyridine derivatives with azepane under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)azepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated azepane derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)azepane dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)azepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being investigated .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-4-yl)azepane dihydrochloride: A similar compound with a different substitution pattern on the azepane ring.
2-(Pyridin-3-yl)azepane: Another derivative with the pyridine ring attached at a different position.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, often used in similar research applications.
Uniqueness
2-(Pyridin-4-yl)azepane dihydrochloride is unique due to its specific structural arrangement, which allows for distinct interactions with molecular targets and unique chemical reactivity. This makes it a valuable compound in various research and industrial applications.
Biological Activity
2-(Pyridin-4-yl)azepane dihydrochloride is a compound belonging to the azepane family, characterized by its seven-membered nitrogen-containing heterocycle. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. The dihydrochloride form enhances its solubility and stability in aqueous solutions, making it a promising candidate for further study.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄Cl₂N₂
- Molecular Weight : Approximately 190.29 g/mol
The compound features a pyridine ring at the 4-position, which is known to interact with various biological targets, including receptors and enzymes relevant to therapeutic effects.
Biological Activity
Research indicates that compounds containing both pyridine and azepane structures exhibit diverse pharmacological effects. The biological activity of this compound is primarily explored through its interaction with specific biological targets:
- Receptor Binding : Preliminary studies suggest that this compound may interact with various receptors, potentially influencing signaling pathways involved in disease progression.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes associated with cancer cell proliferation and survival.
Case Studies and Research Findings
Recent studies have focused on the anti-cancer properties of compounds similar to this compound. For instance, a study evaluating PARP-1 inhibitors demonstrated that structurally related compounds could effectively induce apoptosis in cancer cells (e.g., A549 lung cancer cells) through mechanisms such as reducing poly(ADP-ribose) biosynthesis and modulating caspase activity .
Table 1: Inhibitory Activity of Related Compounds
Compound | Target | IC50 (nM) | Selectivity Index |
---|---|---|---|
11b | PARP-1 | 19.24 | 15.38 |
Rucaparib | PARP-1 | 23.88 | - |
The results indicate that compound 11b, which shares structural features with this compound, exhibits potent inhibitory effects on PARP-1, suggesting potential applications in cancer therapy.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells via caspase activation.
- Inhibition of Tumor Growth : By interfering with critical pathways involved in cell proliferation, these compounds can potentially suppress tumor growth.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary predictions indicate favorable characteristics akin to established drugs like rucaparib, which may enhance its therapeutic viability .
Table 2: Predicted Pharmacokinetic Properties
Property | Value |
---|---|
Water Solubility | -3.606 |
Plasma Protein Binding | 0.781 |
Acute Oral Toxicity | 2.752 |
Bioavailability Score | 0.55 |
These properties suggest that the compound may have good bioavailability and a manageable safety profile.
Properties
Molecular Formula |
C11H18Cl2N2 |
---|---|
Molecular Weight |
249.18 g/mol |
IUPAC Name |
2-pyridin-4-ylazepane;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-4-11(13-7-3-1)10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H |
InChI Key |
YCHCWOFRFVYMRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=CC=NC=C2.Cl.Cl |
Origin of Product |
United States |
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